3,4,5-Trifluorobenzophenone
Description
3,4,5-Trifluorobenzophenone (CAS: 70028-88-5) is a fluorinated aromatic ketone with the molecular formula C₁₃H₇F₃O and a molecular weight of 236.19 g/mol . It is widely used in polymer chemistry, particularly as a monomer in synthesizing high-performance poly(ether ketone)s due to its electron-withdrawing fluorine substituents, which enhance thermal stability and reactivity in polycondensation reactions . The compound is typically stored at room temperature and dissolved in organic solvents like DMSO or ethanol for laboratory applications .
Properties
IUPAC Name |
phenyl-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOMZVQASIULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380329 | |
| Record name | 3,4,5-Trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-88-5 | |
| Record name | 3,4,5-Trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70028-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzophenone can be synthesized through the reaction of benzophenone with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the reaction of benzophenone with trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst. This method is preferred for its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluorobenzyl alcohols or trifluorobenzene.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
Polymer Chemistry
3,4,5-Trifluorobenzophenone has been utilized in the synthesis of functionalized poly(ether ether ketone)s. It serves as a precursor for creating polymers with tailored properties such as solubility and thermal stability. Research indicates that by condensing this compound with various phenols, researchers can produce semi-crystalline polymers that exhibit enhanced mechanical properties .
The compound has shown potential in biological applications, particularly in drug development. Its derivatives have been synthesized and evaluated for antimicrobial activity against various pathogens. For instance, compounds derived from this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus .
Material Science
In material science, this compound is employed to develop new materials with specific electronic and optical properties. The fluorinated structure contributes to unique characteristics such as increased hydrophobicity and thermal stability, making it suitable for applications in coatings and electronic devices .
| Compound | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| TFK-1 | 0.25 | Antibacterial | Staphylococcus aureus |
| TFK-2 | 4 | Antifungal | Candida albicans |
| TFK-3 | 25 | Anti-tubercular | Mycobacterium tuberculosis |
Table 2: Polymer Properties Derived from this compound
| Polymer Type | Solubility | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Poly(ether ether ketone) | Organic solvents | >300 | High |
| Fluorinated Polymers | Water-repellent | >250 | Moderate |
Case Study 1: Synthesis of Functionalized Polymers
A study conducted by Covarrubias et al. focused on the synthesis of functionalized poly(ether ether ketone)s using this compound. The research demonstrated that varying the phenolic compounds used in the reaction led to polymers with distinct physical properties suitable for high-performance applications in aerospace and automotive industries .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of derivatives synthesized from this compound against Mycobacterium tuberculosis. The study found that certain modifications to the compound significantly enhanced its potency compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4,6-Trifluorobenzophenone
Key differences include:
- Reactivity: The symmetric substitution in 2,4,6-Trifluorobenzophenone may lead to faster polycondensation kinetics due to steric and electronic effects, whereas the asymmetric 3,4,5-isomer could yield polymers with varied branching and crystallinity .
- Applications: Both isomers are used in hyperbranched polymers, but 3,4,5-Trifluorobenzophenone is highlighted in studies with bio-sourced diols like isosorbide for sustainable polymer synthesis .
Derivatives with Functional Modifications
a) 2-Acetoxy-3',4',5'-Trifluorobenzophenone (CAS: 890099-18-0)
- Structure : Features an acetyloxy group at the 2-position of the benzene ring.
- Reactivity : The acetoxy group may increase susceptibility to hydrolysis or nucleophilic substitution, altering its utility in polymer synthesis compared to the unmodified ketone .
b) 3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone (CAS: 898792-34-2)
- Structure: Incorporates a morpholinomethyl group at the 3'-position.
- Molecular Weight : 335.33 g/mol , significantly higher due to the morpholine moiety .
- Applications : Likely used in pharmaceuticals or agrochemicals due to morpholine’s bioactivity, contrasting with the parent compound’s primary role in materials science .
Comparative Data Table
Research Findings and Key Insights
- Polymer Performance: Polymers derived from this compound exhibit superior thermal stability (decomposition >400°C) compared to non-fluorinated analogs, attributed to strong C–F bonds .
- Synthetic Versatility: The parent compound’s ketone group allows for functionalization (e.g., acetoxy or morpholinomethyl groups), expanding its utility beyond polymer chemistry .
Biological Activity
3,4,5-Trifluorobenzophenone (TFBP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of TFBP, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The presence of three fluorine atoms contributes to its lipophilicity and may enhance its interactions with biological targets.
The biological activity of TFBP is primarily attributed to its ability to interact with various proteins and enzymes. Research indicates that TFBP may bind to specific molecular targets, altering their activity and leading to diverse biological effects. Although the exact mechanisms are still under investigation, preliminary studies suggest that TFBP can inhibit certain enzymes involved in tumor growth, indicating potential anti-cancer properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of TFBP is crucial for optimizing its biological activity. Compounds with similar structures have been studied to elucidate the relationship between chemical structure and biological function. For instance:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone | Contains a morpholine group | Potential anti-cancer agent |
| 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | Contains a piperazine group | Modulates biochemical pathways |
These comparisons highlight how variations in functional groups can influence the compound's efficacy and selectivity against biological targets .
Case Studies
Several case studies have investigated the biological activity of TFBP:
- Anti-Cancer Activity : In vitro studies have shown that TFBP inhibits the growth of cancer cell lines by interfering with specific signaling pathways involved in cell proliferation. The compound's lipophilic nature enhances its cellular uptake, making it a promising candidate for drug development.
- Antimicrobial Properties : Preliminary research suggests that TFBP may exhibit antimicrobial activity against certain bacterial strains. Further investigations are needed to confirm these findings and elucidate the underlying mechanisms .
- Enzyme Inhibition : Studies have indicated that TFBP can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. This inhibition may contribute to both its anti-inflammatory and anti-cancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
